molecular formula C17H27NO3 B583235 Salbutamol Acetonide Methyl Ether CAS No. 1797136-74-3

Salbutamol Acetonide Methyl Ether

Cat. No.: B583235
CAS No.: 1797136-74-3
M. Wt: 293.407
InChI Key: DAROFXKWOGGDIT-UHFFFAOYSA-N
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Description

Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The molecular formula of this compound is C17H27NO3, and it has a molecular weight of 293.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to give the m-bromo ketone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Salbutamol Acetonide Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects .

Comparison with Similar Compounds

Uniqueness: Salbutamol Acetonide Methyl Ether is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other beta-2 agonists. The presence of the acetonide and methyl ether groups provides improved pharmacokinetic properties and prolonged duration of action .

Properties

CAS No.

1797136-74-3

Molecular Formula

C17H27NO3

Molecular Weight

293.407

IUPAC Name

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3

InChI Key

DAROFXKWOGGDIT-UHFFFAOYSA-N

SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C

Synonyms

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether

Origin of Product

United States

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